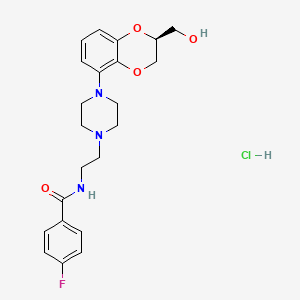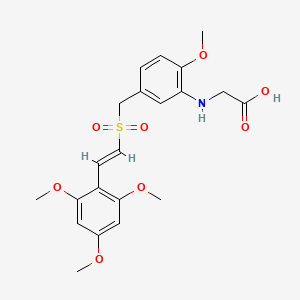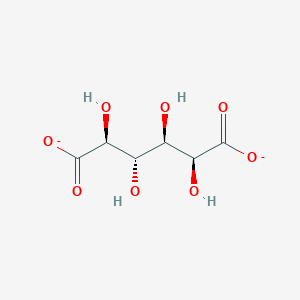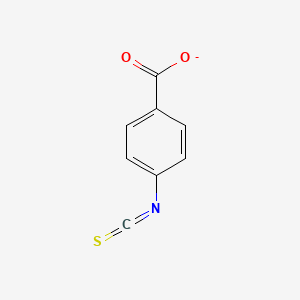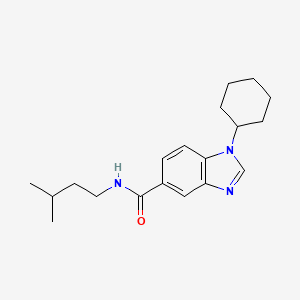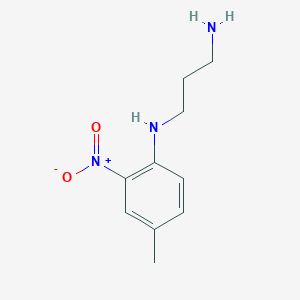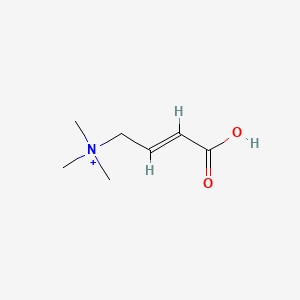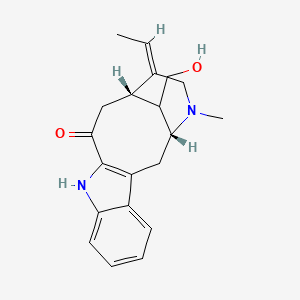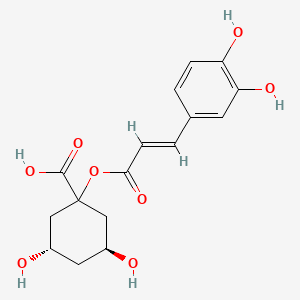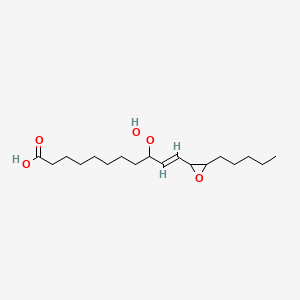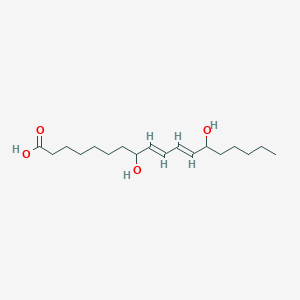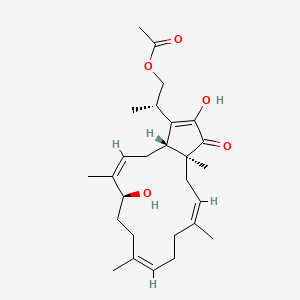
Proliferin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Proliferin, also known as PLF, is a protein that has homology to PRL and GH . It belongs to the prolactin/growth hormone/placental lactogen family of polypeptide hormones . In rodents, there are four Proliferin proteins, designated Proliferin-1, Proliferin-2, Proliferin-3, and Proliferin-4 . All of these are secreted and are thought to play a role in embryonic development . More specifically, the Proliferins provide growth signals to target cells in fetal and maternal tissues during the mid-gestation phase of embryogenesis .
Synthesis Analysis
Proliferin is synthesized in placental trophoblast giant cells and found specifically on chromosome 13 and 23 of the genomes of species that express PLF . The embryonic functions currently known of this family include stimulation of uterine cell proliferation and development of placental capillary network thus vascularisation of the placenta .Molecular Structure Analysis
Proliferin belongs to the prolactin/growth hormone/placental lactogen family of polypeptide hormones . It is a protein which has homology to PRL and GH .Chemical Reactions Analysis
Proliferin has been implicated in the regulation of cell growth and differentiation . It is differentially regulated during myogenesis in the rodent myogenic cell line C2C12 .Aplicaciones Científicas De Investigación
Proliferin and Cellular Receptors
Proliferin, a prolactin-related glycoprotein, is secreted by proliferating mouse cell lines and mouse placenta. It has been found to bind specifically to membrane preparations from fetal or maternal liver and placenta. This binding is inhibited by mannose 6-phosphate, suggesting that proliferin acts through cation-independent mannose 6-phosphate receptors, potentially as a lysosomal protein or targeting lysosomes. The receptors' concentration or activity is regulated during pregnancy, indicating a significant role of proliferin in developmental processes (Lee & Nathans, 1988).
Proliferin in Placental Development
Proliferin-related mRNA is found exclusively in the placenta among various mouse tissues. Its concentration varies through the stages of pregnancy, with notable increases between days 8 and 10, and a subsequent decline. This suggests a critical role of proliferin in placental development and potentially as a placental hormone (Linzer et al., 1985).
Proliferin in Angiogenesis and Tumor Progression
Proliferin gene expression reactivation is associated with increased angiogenesis in a cell culture model of fibrosarcoma tumor progression. Its expression correlates with the invasive stages of tumor development, suggesting a reactivation of an extraembryonic genetic program in tumors, contributing to tumor growth and angiogenesis (Toft et al., 2001).
Role in Angiogenesis via Insulin-like Growth Factor II Receptor
Proliferin stimulates endothelial cell migration and neovascularization, interacting with the insulin-like growth factor II/mannose 6-phosphate receptor. This interaction plays an essential role in proliferin-induced angiogenesis, highlighting the therapeutic potential of targeting this pathway in pathological angiogenesis (Volpert et al., 1996).
Inhibition of Myogenic Differentiation
Proliferin inhibits myogenic differentiation in cultured myoblasts. It acts as a secreted glycoprotein, influencing differentiation at multiple steps, indicating a broader role in cellular differentiation processes (Wilder & Linzer, 1989).
Proliferin in Hematopoietic Stem Cell Expansion
Proliferin-2, a family member, plays a role in the ex vivo expansion of hematopoietic stem cells (HSCs). It increases the frequency of long-term culture-initiating cells and the clonogenic output of LTC-ICs, opening up new avenues for HSC expansion in therapeutic contexts (Choong et al., 2003).
Synthesis and Secretion in Placenta
Proliferin is synthesized and stored in the trophoblastic giant cells of the mouse placenta, secreted into the circulation during pregnancy. This further supports its function as a placental hormone, although its exact role remains unclear (Lee et al., 1988).
Mecanismo De Acción
Proliferin has been identified to bind to the mannose-6-phosphate (IGF II/M6P) receptor of endothelial cells and stimulate their migration via the mitogen-activated protein kinase-dependent pathway, thus neovascularisation in vivo . It also represses myogenic-specific transcription within the actin multigene family by suppressing the level and/or activity of a trans-acting factor (CBF) that modulates multiple muscle-specific genes .
Direcciones Futuras
The PLF gene, which previously had only been seen to be expressed by the placenta and damaged tissue, can be reactivated by tumour cells to secure a nutrients source and a mode of metastasis . The discovery that tumour cells use PLF to regulate angiogenesis provides an attractive anti-tumour therapy pathway . By disrupting angiogenesis by interfering with PLF secretion, tumour metastasis may be prevented .
Propiedades
Número CAS |
152469-17-5 |
|---|---|
Fórmula molecular |
C27H40O5 |
Peso molecular |
444.6 g/mol |
Nombre IUPAC |
[(2S)-2-[(1S,3Z,7Z,11S,12Z,15R)-11,17-dihydroxy-1,4,8,12-tetramethyl-18-oxo-16-bicyclo[13.3.0]octadeca-3,7,12,16-tetraenyl]propyl] acetate |
InChI |
InChI=1S/C27H40O5/c1-17-8-7-9-18(2)14-15-27(6)22(12-11-19(3)23(29)13-10-17)24(25(30)26(27)31)20(4)16-32-21(5)28/h8,11,14,20,22-23,29-30H,7,9-10,12-13,15-16H2,1-6H3/b17-8-,18-14-,19-11-/t20-,22-,23+,27+/m1/s1 |
Clave InChI |
VRGWBRLULZUWAJ-XFFXIZSCSA-N |
SMILES isomérico |
C/C/1=C/CC/C(=C\C[C@]2([C@H](C/C=C(\[C@H](CC1)O)/C)C(=C(C2=O)O)[C@H](C)COC(=O)C)C)/C |
SMILES |
CC1=CCCC(=CCC2(C(CC=C(C(CC1)O)C)C(=C(C2=O)O)C(C)COC(=O)C)C)C |
SMILES canónico |
CC1=CCCC(=CCC2(C(CC=C(C(CC1)O)C)C(=C(C2=O)O)C(C)COC(=O)C)C)C |
Sinónimos |
fusaproliferin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



